molecular formula C11H24N+ B14258185 Piperidinium, 1,1-diethyl-2,6-dimethyl- CAS No. 174875-83-3

Piperidinium, 1,1-diethyl-2,6-dimethyl-

Cat. No.: B14258185
CAS No.: 174875-83-3
M. Wt: 170.31 g/mol
InChI Key: YWZGBJRUJMCHLS-UHFFFAOYSA-N
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Description

Overview of Piperidinium (B107235) Quaternary Ammonium (B1175870) Compounds in Organic and Materials Chemistry

Piperidinium quaternary ammonium compounds, a subgroup of QACs, are integral to modern chemical research. In organic chemistry, they are widely recognized for their role as phase-transfer catalysts. ijrst.com By facilitating the transfer of reactants between immiscible phases (such as an aqueous and an organic layer), they accelerate reaction rates and improve yields in a variety of transformations, including substitutions and condensations. ijrst.com Their salts, particularly those with hydroxide (B78521) anions, can also function as strong, non-nucleophilic bases in various organic reactions. askpharmacy.net

In the realm of materials chemistry, piperidinium-based QACs are pivotal as organic structure-directing agents (OSDAs) in the synthesis of zeolites. mdpi.comnih.gov Zeolites are crystalline microporous materials with highly ordered channel and cage structures, lending them to applications in catalysis, separation, and ion exchange. mdpi.com The size and shape of the piperidinium cation can direct the formation of specific zeolite framework topologies during the crystallization process. mdpi.comoup.com

Historical Context and Evolution of Research on Piperidinium Cations

The study of piperidinium compounds is intrinsically linked to the broader history of piperidine (B6355638) and quaternary ammonium compounds. Piperidine itself was first isolated in 1850 from pepper. wikipedia.org The development of QACs gained momentum in the early 20th century, with their initial recognition as potent biocidal agents. nih.gov The first generation of QACs, developed in 1916 and improved upon in 1935, laid the groundwork for subsequent advancements. nih.gov

Over the decades, research has led to the development of several generations of QACs, each with improved efficacy and a wider range of applications. researchgate.net The exploration of piperidine-containing QACs, or piperidinium salts, grew from the understanding of how the cyclic structure and substitution patterns on the nitrogen atom could influence the compound's properties and reactivity. The study of naturally occurring piperidine alkaloids also provided insights into the diverse biological activities and chemical possibilities of this structural motif. nih.gov The systematic investigation of piperidinium salts as catalysts and structure-directing agents is a more recent development, driven by the increasing demand for precise control over chemical reactions and material properties.

Significance and Specific Research Focus on Piperidinium, 1,1-diethyl-2,6-dimethyl-

The specific compound, Piperidinium, 1,1-diethyl-2,6-dimethyl-, has garnered research interest due to the unique steric and electronic properties conferred by its diethyl and dimethyl substitutions on the piperidinium ring. The presence of these alkyl groups influences its size, shape, and charge distribution, making it a highly effective OSDAs in the synthesis of certain zeolites. Research has demonstrated its utility in directing the formation of specific zeolite frameworks, a critical aspect in the development of advanced catalytic materials.

Furthermore, the hydroxide form of this compound, 1,1-diethyl-2,6-dimethylpiperidinium hydroxide, is recognized as a strong base. askpharmacy.net Its bulky nature can be advantageous in reactions where a non-nucleophilic base is required to avoid side reactions. The iodide salt, N,N-diethyl-2,6-cis-dimethylpiperidinium iodide, is noted for its application as a phase-transfer catalyst, facilitating reactions between reactants in different phases. researchgate.net

The following tables provide a summary of the key identifiers and reported applications of Piperidinium, 1,1-diethyl-2,6-dimethyl- and its common salt forms.

PropertyValue
IUPAC Name 1,1-diethyl-2,6-dimethylpiperidin-1-ium
Chemical Formula C11H24N+
PubChem CID 86824 nih.gov

Table 1: Chemical Identification of Piperidinium, 1,1-diethyl-2,6-dimethyl-

Compound NameCAS NumberKey Research Application
Piperidinium, 1,1-diethyl-2,6-dimethyl-174875-83-3Parent Cation for specialized applications chemicalbook.com
1,1-diethyl-2,6-dimethylpiperidinium hydroxide244048-96-2Strong Base in Organic Synthesis guidechem.com
N,N-diethyl-2,6-cis-dimethylpiperidinium iodide1335241-44-5Phase-Transfer Catalyst chemicalbook.com

Table 2: Key Salt Forms and Their Applications

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

174875-83-3

Molecular Formula

C11H24N+

Molecular Weight

170.31 g/mol

IUPAC Name

1,1-diethyl-2,6-dimethylpiperidin-1-ium

InChI

InChI=1S/C11H24N/c1-5-12(6-2)10(3)8-7-9-11(12)4/h10-11H,5-9H2,1-4H3/q+1

InChI Key

YWZGBJRUJMCHLS-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1(C(CCCC1C)C)CC

Origin of Product

United States

Advanced Structural Elucidation and Spectroscopic Characterization

Microscopic and Thermal Characterization Techniques in Structural Studies

Electron Microscopy (SEM, TEM) for Morphological Investigations

The morphological characteristics of Piperidinium (B107235), 1,1-diethyl-2,6-dimethyl- and related quaternary ammonium (B1175870) salts are pivotal for understanding their behavior in various applications, including as surfactants and in the formation of self-assembled structures. acs.org Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the surface topography and internal structure of materials at the micro- and nanoscale.

In the context of materials science, SEM and TEM are employed to examine the morphology of polymers and composites incorporating quaternary ammonium salts. For example, SEM has been used to study the surface of functionalized nonwoven fabrics modified with polymeric quaternary ammonium salts, providing insights into the coating and its distribution. TEM has been instrumental in visualizing the structure of nanoparticles based on quaternary ammonium polyethyleneimine. researchgate.net

For Piperidinium, 1,1-diethyl-2,6-dimethyl-, it is anticipated that SEM would reveal the topography of the crystalline or amorphous solid, highlighting features such as crystal habit, particle size, and surface texture. TEM, requiring ultrathin samples, could provide higher resolution images of the internal structure, potentially revealing details about crystal lattice defects or the morphology of any nanostructured assemblies.

Table 1: Electron Microscopy Techniques and Expected Information for Piperidinium, 1,1-diethyl-2,6-dimethyl-

TechniqueAbbreviationInformation Obtainable
Scanning Electron MicroscopySEMSurface topography, particle size and shape, crystalline form.
Transmission Electron MicroscopyTEMInternal structure, crystallographic information, size and morphology of nanoscale features.

Thermogravimetric Analysis (TGA) for Decomposition Pattern Elucidation

Thermogravimetric analysis (TGA) is a fundamental technique for determining the thermal stability and decomposition profile of a compound. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides critical data points such as the onset temperature of decomposition (Tonset) and the temperature of maximum weight loss rate (Tpeak).

While a specific TGA thermogram for Piperidinium, 1,1-diethyl-2,6-dimethyl- is not available in the public domain, extensive research on the thermal stability of piperidinium-based ionic liquids and other quaternary ammonium salts allows for an informed discussion of its expected decomposition pattern. acs.orgmdpi.com The thermal stability of these compounds is influenced by factors such as the nature of the anion and the structure of the cation, including the length of the alkyl chains. acs.org

Generally, piperidinium-based ionic liquids are known to possess good thermal stability. nih.govresearchgate.net The decomposition of quaternary ammonium hydroxides, a related class of compounds, often proceeds via β-elimination (Hofmann elimination). However, the specific decomposition pathway and temperature for Piperidinium, 1,1-diethyl-2,6-dimethyl- would be influenced by the presence of the diethyl and dimethyl substituents on the piperidinium ring.

Studies on similar piperidinium salts have shown that decomposition can occur in multiple steps. For example, the thermal degradation of certain N,N-dimethylpiperidinium-functionalized polyfluorenes in the bromide form exhibited a multi-step decomposition, with the initial weight loss attributed to the elimination of HBr and degradation of the cationic groups. acs.org For Piperidinium, 1,1-diethyl-2,6-dimethyl-, the initial decomposition step would likely involve the loss of one of the ethyl or methyl groups from the nitrogen atom. The subsequent decomposition would involve the breakdown of the piperidine (B6355638) ring itself.

The decomposition temperature of piperidinium compounds can be quite high, often exceeding 200 °C. nih.gov For instance, some piperidinium-based dicationic organic salts have been shown to degrade before reaching their melting point. nih.gov A comprehensive investigation of 66 ionic liquids, including some piperidinium derivatives, highlighted that imidazolium-based ionic liquids are generally more stable than their piperidinium counterparts. acs.org

Table 2: Key Parameters from Thermogravimetric Analysis and Their Significance

ParameterDescriptionSignificance for Piperidinium, 1,1-diethyl-2,6-dimethyl-
Tonset The temperature at which significant decomposition begins.Indicates the upper temperature limit for the compound's stability and potential applications.
Tpeak The temperature at which the rate of mass loss is at its maximum.Provides information about the kinetics of the primary decomposition reaction.
Residual Mass The percentage of the initial mass remaining at the end of the analysis.Can indicate the formation of non-volatile decomposition products, such as char.
Decomposition Steps The number of distinct weight loss events observed in the TGA curve.Suggests a multi-stage decomposition mechanism, with different parts of the molecule breaking down at different temperatures.

Further experimental investigation using TGA, coupled with techniques like Differential Scanning Calorimetry (DSC) and analysis of the evolved gases (e.g., by mass spectrometry or FTIR), would be necessary to fully elucidate the precise decomposition pattern and thermal stability of Piperidinium, 1,1-diethyl-2,6-dimethyl-.

Computational and Theoretical Investigations of Piperidinium, 1,1 Diethyl 2,6 Dimethyl

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Geometry Optimization and Electronic Structure Analysis

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in the 1,1-diethyl-2,6-dimethylpiperidinium cation. Through geometry optimization, researchers can predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. For this cation, key structural features of interest include the conformation of the piperidine (B6355638) ring (typically a chair conformation), the orientation of the equatorial and axial methyl groups at the C2 and C6 positions, and the arrangement of the two ethyl groups attached to the quaternary nitrogen atom.

Electronic structure analysis, typically performed on the optimized geometry, provides insights into the distribution of electrons within the cation. Important parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For the 1,1-diethyl-2,6-dimethylpiperidinium cation, the positive charge is expected to be localized around the quaternary nitrogen and the surrounding alkyl groups.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding within the molecule, including charge distribution on individual atoms and the nature of the chemical bonds.

These analyses help to quantify the cation's size, shape, and electrostatic interactions, which are fundamental to its function in templating the formation of specific zeolite frameworks.

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

A significant application of DFT is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate the computational model. For the 1,1-diethyl-2,6-dimethylpiperidinium cation, DFT can be used to calculate:

Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) can be computed from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies, after appropriate scaling, can be compared with experimental spectra to aid in the assignment of vibrational modes to specific molecular motions, such as C-H stretching, C-C bond vibrations, and deformations of the piperidine ring.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: DFT methods can accurately predict the ¹³C and ¹H NMR chemical shifts. These calculations are highly sensitive to the electronic environment of each nucleus. In a study of an as-synthesized [Al, Ti]-AEI zeolite containing the 1,1-diethyl-2,6-dimethylpiperidinium (DEDMP) cation, the resonance peaks in the ¹³C CP MAS NMR spectrum were assigned. The peaks at approximately 6 and 67 ppm were attributed to the carbons of the H₃C-CH₂ and H₃C-CH₂-N groups on the ethyl substituent, respectively. The peaks at 22, 28, and 49 ppm were assigned to the carbons within the cyclic hexylamine (B90201) structure. This correlation between calculated and experimental spectra confirms the structural integrity of the cation within the zeolite framework.

The agreement between predicted and experimental spectroscopic data provides strong evidence for the accuracy of the computed molecular structure and electronic properties.

Molecular Dynamics (MD) Simulations and Conformational Analysis

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time.

Investigation of Dynamic Properties and Rotational Barriers

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. For the 1,1-diethyl-2,6-dimethylpiperidinium cation, MD simulations can reveal:

Conformational Dynamics: The piperidine ring and its substituents are not static. MD simulations can track the fluctuations and conformational changes that occur at finite temperatures. This includes the potential for ring inversion and the rotation of the ethyl and methyl groups.

Rotational Barriers: The energy barriers associated with the rotation of the ethyl groups around the C-N bonds can be calculated. These barriers are influenced by steric interactions with the methyl groups on the piperidine ring and determine the flexibility of the cation. Understanding this flexibility is important as it affects how the cation can adapt its shape to fit within the forming microporous structure during synthesis.

Analysis of Ion Pair Interactions, Spatial Distribution Functions, and Ion Cage Formation

In a realistic synthesis environment, the 1,1-diethyl-2,6-dimethylpiperidinium cation is not isolated but is surrounded by solvent molecules (typically water), counter-ions (e.g., hydroxide (B78521) or fluoride), and silicate (B1173343) species. MD simulations are particularly well-suited to study these complex interactions.

Ion Pair Interactions: Simulations can quantify the strength and nature of the interactions between the cation and anions in the solution. This includes the formation of contact ion pairs and solvent-separated ion pairs.

Spatial Distribution Functions (SDFs): SDFs describe the probability of finding a particular atom or molecule at a certain distance from another. For example, the radial distribution function between the nitrogen atom of the cation and the oxygen atoms of water molecules can reveal the structure of the hydration shell around the cation. Similarly, SDFs can be used to understand the arrangement of silicate oligomers around the SDA.

Ion Cage Formation: In the context of zeolite synthesis, the term "ion cage" can refer to the arrangement of solvent molecules and inorganic species around the organic cation. MD simulations can analyze the stability and dynamics of these cages, providing insights into the initial stages of nucleation and crystal growth. The specific shape and charge distribution of the 1,1-diethyl-2,6-dimethylpiperidinium cation will dictate the structure of this surrounding cage, which in turn acts as a template for the final zeolite framework.

Quantum Chemical Topology and Bonding Analyses

Quantum Chemical Topology methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), provide a rigorous way to analyze the electron density distribution to define atoms, bonds, and molecular structure.

QTAIM analysis of the calculated electron density of the 1,1-diethyl-2,6-dimethylpiperidinium cation can be used to:

Characterize Chemical Bonds: By locating bond critical points (BCPs) in the electron density, QTAIM can characterize the nature of the chemical bonds within the cation (e.g., C-C, C-N, C-H bonds). The properties of the electron density at these points, such as its magnitude and the Laplacian, can distinguish between covalent and ionic interactions.

Analyze Non-Covalent Interactions: QTAIM is also effective in identifying and characterizing weaker non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the cation and surrounding molecules. This is crucial for understanding how the SDA interacts with the inorganic species during the self-assembly process of zeolite formation.

These bonding analyses provide a deeper understanding of the forces that govern the structure of the cation itself and its interactions with its environment, which are central to its role in directing the synthesis of crystalline materials.

Atoms-in-Molecule (AIM) Theory for Electron Density Distribution

The Quantum Theory of Atoms in Molecules (QTAIM), commonly known as AIM, provides a method for partitioning a molecule's electron density to define atoms and the bonds between them. wikipedia.orgamercrystalassn.org Developed by Richard Bader, this theory analyzes the topology of the electron density, ρ(r), a scalar field that describes the probability of finding an electron at a given point in space. amercrystalassn.orguni-rostock.de

Key features of an AIM analysis include locating critical points where the gradient of the electron density is zero (∇ρ(r) = 0). uni-rostock.de These points are classified based on the curvature of the density around them. For instance, a (3, -1) critical point, known as a bond critical point (BCP), is typically found between two chemically bonded atoms. mdpi.com The properties at this BCP, such as the value of the electron density (ρ) and its Laplacian (∇²ρ), provide insight into the nature of the chemical bond. A positive Laplacian (∇²ρ > 0) is indicative of closed-shell interactions (like ionic bonds or van der Waals interactions), while a negative Laplacian (∇²ρ < 0) suggests a shared-shell interaction, typical of covalent bonds. mdpi.com

Without specific studies on Piperidinium (B107235), 1,1-diethyl-2,6-dimethyl-, no data on its BCPs or the topological characteristics of its electron density can be presented.

Natural Bond Orbital (NBO) and Non-Covalent Interaction (NCI) Analyses

Natural Bond Orbital (NBO) Analysis is a computational method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and core orbitals that align with classical Lewis structures. q-chem.com The analysis provides information on atomic charges, orbital hybridization, and the strength of donor-acceptor (hyperconjugative) interactions between filled and empty orbitals. rsc.orgresearchgate.net These interactions are quantified by a second-order perturbation energy, E(2), which indicates the stabilization energy resulting from the interaction.

Non-Covalent Interaction (NCI) Analysis is a visualization technique used to identify and characterize weak, non-covalent interactions within and between molecules. researchgate.netnih.gov The method is based on the electron density (ρ) and its reduced density gradient (s). mdpi.com By plotting s versus ρ, regions of non-covalent interactions are identified by low-gradient spikes at low densities. nih.gov These interactions can then be visualized in three-dimensional space as isosurfaces, which are typically color-coded to distinguish between attractive interactions (like hydrogen bonds and van der Waals forces, often shown in blue or green) and repulsive steric clashes (shown in red). researchgate.net

No published NBO or NCI analyses for Piperidinium, 1,1-diethyl-2,6-dimethyl- are available, preventing the presentation of its Lewis structure analysis, hyperconjugative interactions, or a map of its non-covalent interactions.

Computational Prediction of Solubility Parameters and Transport Properties

Solubility Parameters , such as Hansen Solubility Parameters (HSP), are used to predict the miscibility of materials. hansen-solubility.com The total Hildebrand solubility parameter (δ) is the square root of the cohesive energy density. HSP expands on this by dividing the total energy into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). researchgate.netkinampark.com The principle is that substances with similar HSP values are likely to be miscible. stevenabbott.co.uk Computational methods, like the MOSCED model, can predict these parameters for various compounds, including ionic liquids. semanticscholar.orgacs.org

Transport Properties , such as the self-diffusion coefficient (D), quantify the movement of molecules. nih.gov Molecular dynamics (MD) simulations are a primary computational tool for predicting these properties. livecomsjournal.org By simulating the movement of molecules over time, the mean squared displacement (MSD) can be calculated, from which the diffusion coefficient can be derived using the Einstein relation. nih.gov

Specific computationally predicted solubility parameters or transport properties for Piperidinium, 1,1-diethyl-2,6-dimethyl- are absent from the current scientific literature.

Reaction Mechanisms and Reactivity Studies Involving Piperidinium, 1,1 Diethyl 2,6 Dimethyl

Mechanistic Studies in Catalytic Systems

The utility of quaternary ammonium (B1175870) salts in various catalytic systems is well-established. However, specific mechanistic studies elucidating the role of Piperidinium (B107235), 1,1-diethyl-2,6-dimethyl- in these systems are limited.

Investigation of Iminium Catalysis Pathways

Iminium catalysis is a powerful strategy in asymmetric synthesis, relying on the formation of a transient iminium ion to activate α,β-unsaturated carbonyl compounds towards nucleophilic attack. While secondary amines are the typical catalysts for iminium ion formation, there is no available research that specifically investigates the involvement or mechanistic pathways of the quaternary piperidinium salt, Piperidinium, 1,1-diethyl-2,6-dimethyl-, in iminium catalysis. As a quaternary ammonium compound, it lacks the necessary N-H proton to form an iminium ion with a carbonyl compound in the conventional manner.

Elucidation of Phase Transfer Catalysis Mechanisms

Phase transfer catalysis (PTC) facilitates reactions between reactants in immiscible phases, often an aqueous and an organic phase. Quaternary ammonium salts are archetypal phase transfer catalysts, transporting anions from the aqueous phase to the organic phase where the reaction occurs. Although the general mechanism of PTC is well understood, specific studies detailing the efficiency, mechanism, and kinetics of Piperidinium, 1,1-diethyl-2,6-dimethyl- as a phase transfer catalyst are not present in the surveyed literature. Its bulky and sterically hindered nature, due to the diethyl and dimethyl substitutions on the piperidinium ring, could potentially influence its efficacy and mechanism as a phase transfer agent.

Role in Organic Transformations

The reactivity of quaternary ammonium salts can extend beyond their role as catalysts, including participation in deprotonation and nucleophilic reactions.

Studies on Deprotonation and Ether Cleavage Mechanisms

Certain quaternary ammonium hydroxides can act as strong, non-nucleophilic bases. However, there are no specific studies found that detail the use of Piperidinium, 1,1-diethyl-2,6-dimethyl- hydroxide (B78521) in deprotonation reactions or its mechanistic role in such processes. Similarly, while ether cleavage can be achieved under specific conditions, the involvement and mechanistic pathways of this particular piperidinium salt in ether cleavage reactions have not been reported in the available scientific literature.

Kinetic and DFT Studies of Piperidinium in Nucleophilic Reactions

Kinetic and Density Functional Theory (DFT) studies are invaluable for understanding the intricacies of reaction mechanisms. A comprehensive search of scientific databases did not yield any specific kinetic or DFT studies focused on the nucleophilic reactions of Piperidinium, 1,1-diethyl-2,6-dimethyl-. Such studies would be necessary to understand its reactivity profile, transition state geometries, and reaction energy barriers in nucleophilic substitution or addition reactions. The synthesis of a sterically hindered piperidinium salt has been reported, suggesting potential applications where its specific steric and electronic properties are advantageous researchgate.netresearchgate.net.

Degradation Pathways of Quaternary Piperidinium Cations

The stability and degradation of quaternary ammonium cations are important considerations for their application. Generally, quaternary ammonium cations are chemically stable and resistant to most nucleophiles wikipedia.org. However, under harsh conditions or in the presence of very strong bases, they can undergo degradation through pathways such as Hofmann elimination, Stevens rearrangement, Sommelet-Hauser rearrangement, and dealkylation wikipedia.org.

The primary degradation pathway for many quaternary ammonium salts, especially at elevated temperatures, is Hofmann elimination, which involves the abstraction of a β-hydrogen by an anion, leading to the formation of an alkene and a tertiary amine scispace.com. Another possible, though often less significant, degradation mechanism is a nucleophilic substitution reaction at one of the alkyl chains scispace.com.

Biodegradation of quaternary ammonium compounds often proceeds via N-dealkylation, where alkyl groups are sequentially removed, ultimately leading to mineralization hnu.edu.cnnih.gov. For instance, the degradation of alkyltrimethylammonium salts has been shown to produce trimethylamine, which is further broken down nih.gov. The specific degradation pathways and kinetics for Piperidinium, 1,1-diethyl-2,6-dimethyl- have not been specifically investigated in the available literature. Its structure, featuring ethyl and methyl groups on the nitrogen and methyl groups on the ring, would influence which of these degradation pathways is favored.

Hofmann Elimination Reactions in Polymer Systems

Hofmann elimination is a well-known degradation pathway for quaternary ammonium compounds in the presence of a strong base, such as the hydroxide ions in an AEM. This reaction involves the deprotonation of a β-hydrogen (a hydrogen atom on a carbon atom adjacent to the nitrogen-containing ring), leading to the formation of an alkene and a tertiary amine, which results in the loss of the fixed cationic charge.

In the case of the hypothetical Piperidinium, 1,1-diethyl-2,6-dimethyl-, the presence of two ethyl groups on the nitrogen atom and methyl groups at the 2 and 6 positions would create a sterically hindered environment. This steric hindrance could potentially influence the rate of Hofmann elimination, although without direct experimental data, this remains a theoretical consideration. The accessibility of β-hydrogens on the ethyl groups and on the piperidinium ring would be a key factor in determining its stability against this degradation mechanism.

Table 1: Inferred Influence of Substituents on Hofmann Elimination in Piperidinium-based Cations

Cation StructureSubstituents on NitrogenRing SubstituentsInferred Impact on Hofmann Elimination
1,2,6-trimethylpiperidiniumMethyl2-methyl, 6-methylSusceptible to Hofmann elimination. researchgate.net
Piperidinium, 1,1-diethyl-2,6-dimethyl-Diethyl2-methyl, 6-methylSteric hindrance from ethyl and methyl groups may influence the reaction rate.

Nucleophilic Substitution and Ring-Opening Degradation Mechanisms

Beyond Hofmann elimination, quaternary ammonium cations in AEMs can also degrade through nucleophilic substitution and ring-opening mechanisms, particularly in the presence of hydroxide ions at elevated temperatures. In these reactions, the hydroxide ion acts as a nucleophile, attacking an α-carbon (a carbon atom directly attached to the nitrogen).

For some hetero-cycloaliphatic quaternary ammonium cations, such as 1-methylmorpholinium, degradation has been observed to occur via ring-opening, which can be initiated by both Hofmann elimination and nucleophilic substitution reactions. researchgate.net This indicates that for cyclic systems, the degradation pathway can be complex and may involve multiple competing mechanisms.

In a polymer matrix, the accessibility of the α-carbons on the ethyl groups and within the piperidinium ring to hydroxide ions would be a critical factor. The electron-donating nature of the alkyl substituents (diethyl and dimethyl groups) would slightly increase the electron density around the nitrogen, which could have a subtle effect on the electrophilicity of the adjacent carbons.

Table 2: Potential Degradation Pathways for Piperidinium-based Cations in AEMs

Degradation MechanismDescriptionRelevance to Piperidinium, 1,1-diethyl-2,6-dimethyl- (Inferred)
Hofmann Eliminationβ-hydrogen abstraction by a base, leading to alkene and tertiary amine formation.A potential degradation pathway, with the reaction rate influenced by steric hindrance.
Nucleophilic SubstitutionNucleophilic attack (e.g., by OH⁻) on an α-carbon, leading to the cleavage of a C-N bond.A possible mechanism, with the accessibility of α-carbons being a key factor.
Ring-Opening DegradationNucleophilic attack leading to the cleavage of the piperidinium ring structure.Less common for simple piperidinium rings but can be a competing pathway in some cyclic systems. researchgate.net

It is important to reiterate that the discussion regarding Piperidinium, 1,1-diethyl-2,6-dimethyl- is based on inferences from structurally similar compounds due to a lack of direct research on this specific cation within the context of polymer degradation. Further experimental studies would be necessary to definitively determine its degradation mechanisms and stability in AEM applications.

Catalytic Applications of Piperidinium, 1,1 Diethyl 2,6 Dimethyl and Its Analogues

Application in Organic Synthesis as a Catalyst

General Catalysis of Organic Reactions

Based on available research, there are no specific, detailed studies outlining the application of Piperidinium (B107235), 1,1-diethyl-2,6-dimethyl-, as a general catalyst for organic reactions. While its hydroxide (B78521) form is a strong base, which could theoretically catalyze base-mediated reactions, specific examples with reaction conditions and yields are not documented in peer-reviewed literature.

Organocatalysis, including Asymmetric Transformations

There is no scientific literature available that describes the use of Piperidinium, 1,1-diethyl-2,6-dimethyl-, as an organocatalyst for any reaction, including asymmetric transformations. Research in organocatalysis typically employs other classes of amines and their derivatives.

Role as a Phase Transfer Catalyst

Although quaternary ammonium (B1175870) salts, such as Piperidinium, 1,1-diethyl-2,6-dimethyl-, are a well-known class of phase transfer catalysts, no specific applications or studies detailing the use of this particular compound for this purpose have been found in the scientific literature. beilstein-journals.orgacsgcipr.org The utility of a given quaternary ammonium salt as a phase transfer catalyst depends on various factors, including the lipophilicity of the cation and the nature of the anion, but specific data for the title compound is not available. mdpi.com

Structure-Directing Agent (SDA) in Zeolite and Porous Material Synthesis

The most significant and well-documented application of Piperidinium, 1,1-diethyl-2,6-dimethyl-, often referred to in literature as N,N-diethyl-2,6-dimethylpiperidinium (DEDMP), is its role as an Organic Structure-Directing Agent (OSDA) in the synthesis of crystalline microporous materials like zeolites. mdpi.com OSDAs are crucial in zeolite synthesis as they guide the formation of specific framework topologies, leading to materials with desired pore structures and catalytic properties. frontiersin.org

DEDMP is a recognized OSDA for producing zeolites with the AEI framework topology, such as the high-silica zeolite SSZ-39. researchgate.net Zeolites with the AEI structure are of significant industrial interest for applications in catalysis, including the methanol-to-olefins (MTO) process and the selective catalytic reduction (SCR) of nitrogen oxides (NOx) from exhaust emissions. dicp.ac.cnresearchgate.net

A notable application of DEDMP is in the synthesis of AEI/CHA intergrowth zeolites . mdpi.com These materials combine the structural features of both AEI and Chabazite (CHA) topologies. This intergrowth structure can lead to enhanced catalytic performance compared to the pure-phase materials. For instance, the synthesis of AEI/CHA intergrowth materials can be achieved by using a combination of two OSDAs: DEDMP, which directs the formation of the AEI topology, and another OSDA, such as N,N,N-trimethyl-1-adamantammonium (TMAda⁺), which is known to direct CHA formation. mdpi.com The ability to create these intergrowths allows for fine-tuning of the material's properties for specific catalytic reactions. dicp.ac.cnresearchgate.net

Research has shown that Cu-exchanged AEI/CHA intergrowth materials exhibit outstanding performance and hydrothermal stability in the SCR of NOx, in some cases surpassing commercial CHA-based catalysts. mdpi.comdicp.ac.cn The precise control over the phase composition (the ratio of AEI to CHA domains) is a key area of research, with computational methods being used to design new OSDAs that can tune this intergrowth structure. dicp.ac.cn

Analogues of DEDMP, such as isomers of N,N-dimethyl-3,5-dimethylpiperidinium, have also been extensively studied as OSDAs for the synthesis of AEI zeolites like SSZ-39. researchgate.netgoogle.comgoogle.com The ratio of cis to trans isomers of these analogues can significantly influence the crystallization kinetics and the properties of the final zeolite product. researchgate.netgoogle.com

The table below summarizes typical synthesis parameters for an AEI/CHA intergrowth zeolite using a dual-OSDA system.

Table 1: Synthesis Parameters for AEI/CHA Intergrowth Zeolite

Parameter Value / Composition Purpose
Silicon Source Fumed Silica (B1680970) (e.g., Cab-O-Sil M5) Provides the primary framework element.
Aluminum Source Zeolite Y (e.g., JRC-Z-HY4.8) Provides the aluminum atoms for the framework, creating acid sites.
OSDA 1 (AEI-directing) N,N-diethyl-2,6-dimethylpiperidinium hydroxide Directs the formation of the AEI topology.
OSDA 2 (CHA-directing) N,N,N-trimethyl-1-adamantammonium hydroxide Directs the formation of the CHA topology.
Mineralizer Sodium Hydroxide (NaOH) Controls the pH and facilitates the dissolution and reorganization of silica and alumina (B75360) precursors.
Solvent Water (H₂O) The medium for the hydrothermal synthesis.
Temperature 140-160 °C Typical temperature range for hydrothermal crystallization of these zeolites.
Time 24 - 72 hours Duration of the crystallization process.

| Agitation | Rotation (e.g., 60 rpm) | Ensures homogeneity of the synthesis gel. |

Advanced Materials Science Applications

Integration in Anion Exchange Membranes (AEMs)

Piperidinium (B107235) cations are integral to the next generation of AEMs, which are crucial for technologies like alkaline fuel cells and water electrolyzers. The focus is on creating membranes that offer high hydroxide (B78521) conductivity while maintaining chemical and mechanical stability in harsh alkaline environments.

The design of piperidinium-based AEMs centers on creating a robust polymer architecture that incorporates the piperidinium cation. A common strategy involves integrating the piperidinium cation into a rigid, ether-bond-free aromatic polymer backbone. google.com This design approach aims to enhance alkaline stability, which is a critical challenge for AEMs. The absence of vulnerable ether linkages prevents degradation in high pH environments. google.comglobethesis.com

The synthesis of these advanced polymers, often referred to as poly(aryl piperidinium)s (PAPs), can be achieved through methods like acid-catalyzed Friedel-Crafts reactions. globethesis.com This allows for the creation of high-molecular-weight polymers, which is essential for forming mechanically strong and flexible membranes. sci-hub.seacs.org Another fabrication technique involves the UV-initiated polymerization of piperidinium-containing monomers, such as 1-methyl-1-(4-vinylbenzyl)piperidinium chloride, to create cross-linked AEMs with an aliphatic main chain. acs.org

Researchers have also developed copolymers, such as poly(fluorenyl-co-aryl piperidinium) (PFAP) and poly(dibenzyl-co-terphenyl piperidinium) (PDTP), to fine-tune the properties of the AEMs. acs.org Introducing a second aryl group into the PAP backbone can significantly improve molecular weight, mechanical properties, and dimensional stability. acs.org The fabrication process typically involves casting the polymer solution to form thin, transparent, and tough membranes. researchgate.netpsu.edu

High hydroxide (OH⁻) conductivity is a primary goal for AEM performance. Piperidinium-based AEMs have demonstrated exceptional conductivity values, often exceeding those of traditional anion exchange membranes. sci-hub.se The conductivity is highly dependent on the membrane's ion exchange capacity (IEC), water uptake, and morphology. sci-hub.seacs.org A well-defined microphase separation between hydrophilic ionic domains and hydrophobic polymer backbones facilitates the formation of efficient ion transport channels. acs.orgrsc.org

Studies have shown a direct correlation between temperature and hydroxide conductivity. For instance, a poly(aryl piperidinium) membrane (PAP-TP-85) exhibited a hydroxide conductivity that increased from 78 mS/cm at 20°C to 193 mS/cm at 95°C. sci-hub.se Similarly, another variant, PAP-1-60, showed a conductivity of 151 mS/cm at 95°C. google.com The inclusion of highly rigid segments like spirobisindane into the polymer backbone can further boost conductivity to values as high as 208 mS cm⁻¹ at 80 °C by enhancing the formation of free volume for ion transport while limiting excessive swelling. acs.org

Hydroxide Conductivity of Various Piperidinium-Based AEMs
Membrane TypeConductivity (mS/cm)Temperature (°C)Reference
PAP-TP-8519395 sci-hub.se
PSTP-2020880 acs.org
PAP-1-6015195 google.com
b-PTP-2.5>14580 nih.gov
Poly(terphenyl dimethylpiperidinium)8980 researchgate.net

A major advantage of piperidinium-based AEMs is their remarkable stability in aggressive alkaline environments and at elevated temperatures. The stability stems from the piperidinium cation's resilience to degradation mechanisms that affect other cationic groups. sci-hub.senih.gov Research has shown that poly(aryl piperidinium) membranes with ether-bond-free backbones exhibit no significant chemical structure changes after prolonged exposure to concentrated alkaline solutions at high temperatures, for instance, in 1 M KOH at 100°C for 2000 hours. sci-hub.sersc.org

Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a key tool used to confirm this stability, with spectra taken before and after alkaline testing showing no changes in the chemical shifts associated with the piperidinium cation. google.comsci-hub.se Thermogravimetric analysis (TGA) indicates that these membranes are thermally stable, with decomposition typically occurring only at temperatures above 225°C. researchgate.net This combination of high chemical and thermal stability is crucial for the long-term durability and performance of fuel cells and electrolyzers operating under demanding conditions. google.comnih.gov

Alkaline Stability of Piperidinium-Based AEMs
Membrane/CationTest ConditionDuration (hours)ResultReference
PAP-TP-851 M KOH2000No significant change in chemical structure sci-hub.se
b-PTP-2.51 M KOH at 80 °C>1500Excellent stability nih.gov
Triptycene-branched AEM1 M NaOH at 80 °C1000>95% IEC remaining acs.org
Butyl-substituted piperidinium7 M KOH at 100 °C1050No obvious structural changes nih.govrsc.org
LSCPi1 M NaOH at 80 °C56098% retention in conductivity rsc.org

Role in Ionic Liquids (ILs) Research

Piperidinium salts are also a cornerstone in the field of ionic liquids (ILs), which are salts with melting points below 100°C. Their tunable physicochemical properties make them suitable for a wide range of applications, including as electrolytes in batteries.

The synthesis of piperidinium-based ILs typically involves a two-step process: quaternization followed by anion exchange. rsc.orgnih.gov In the first step, a tertiary amine like N-methylpiperidine is reacted with an alkyl halide (e.g., 4-chlorobutyronitrile) to form the quaternary piperidinium cation. rsc.org The second step is a metathesis reaction where the halide anion is exchanged for a different anion, such as bis(fluorosulfonyl)imide (FSI), by reacting the piperidinium halide with a salt like lithium bis(fluorosulfonyl)imide (LiFSI). rsc.org

The choice of both the cation's alkyl substituents and the anion is crucial as it determines the IL's final properties, such as viscosity, conductivity, and electrochemical stability. rsc.org For example, FSI-based anions are known to reduce viscosity and improve ionic conductivity compared to anions like bis(trifluoromethanesulfonyl)imide (TFSI). rsc.org The versatility in combining different cations and anions allows for the design of task-specific ILs tailored for applications such as high-voltage lithium-ion batteries. rsc.orgrsc.org

Ionic liquids are not structurally uniform at the microscopic level; they exhibit both structural and dynamical heterogeneities. acs.org This means that they contain distinct regions or domains, such as polar networks formed by the charged groups and nonpolar regions formed by the alkyl chains of the cations. nih.gov This nanoscale organization is responsible for many of their unique properties. acs.orgnih.gov

Applications as Electrolytes in Electrochemical Devices

The unique molecular structure of the 1,1-diethyl-2,6-dimethylpiperidinium cation, when paired with suitable anions such as bis(trifluoromethanesulfonyl)imide (TFSI), imparts favorable characteristics for its use as an electrolyte. These ionic liquids are a subclass of alicyclic ammonium-based ILs, which are recognized for their potential in lithium battery applications.

Detailed Research Findings

Research into structurally similar piperidinium-based ionic liquids provides valuable insights into the expected performance of 1,1-diethyl-2,6-dimethylpiperidinium electrolytes. Studies on various N-alkyl-N-methylpiperidinium bis(trifluoromethanesulfonyl)imide (PIP₁ₓTFSI) and N-alkyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide (PYR₁ₓTFSI) systems have demonstrated that the electrochemical stability and ionic conductivity are significantly influenced by the nature of the alkyl substituents on the cation.

For instance, investigations into acyclic ammonium-TFSI ionic liquids have revealed that the presence of specific substituent groups can lead to a wide electrochemical stability window, a critical parameter for high-voltage battery applications. One such study reported an electrochemical stability window of 5.9 V for an acyclic ammonium-TFSI electrolyte, which contributed to excellent cycling performance in a LiCoO₂-based half-cell, retaining 99% of its capacity after 20 cycles. nih.gov This suggests that the diethyl and dimethyl substitutions on the piperidinium ring could similarly enhance electrochemical stability.

The choice of the anion is also crucial. The bis(trifluoromethanesulfonyl)imide (TFSI) anion is frequently paired with piperidinium cations due to its contribution to good electrochemical stability. researchgate.net Systematic studies on various TFSI-based ionic liquids have shown that many exhibit electrochemical stability windows greater than 5.5 V. nih.govresearchgate.net For example, N-butyl-N-methylpiperidinium TFSI and 1-methyl-1-propylpiperidinium TFSI are among the piperidinium-based ILs that have been investigated for their electrochemical properties. researchgate.net

Furthermore, research on N-alkyl-N-methyl-pyrrolidinium bis(trifluoromethanesulfonyl)imide (PYR₁ₐTFSI) ionic liquids, which share a cyclic ammonium (B1175870) structure, has shown that most of these materials exhibit an electrochemical stability window exceeding 5 V. This body of research underscores the potential of 1,1-diethyl-2,6-dimethylpiperidinium-based electrolytes to function effectively in high-voltage electrochemical systems.

The performance of these electrolytes is also dependent on their physical properties, such as ionic conductivity and viscosity. The size and symmetry of the 1,1-diethyl-2,6-dimethylpiperidinium cation will play a significant role in determining these transport properties. While specific data for this exact compound is not yet widely published, the general trend observed in similar ionic liquids is that structural modifications to the cation can be used to tune these properties for optimal performance in a given electrochemical device.

Interactive Data Table: Electrochemical Stability of Selected Ionic Liquids

Ionic Liquid CationAnionCathodic Limit (V)Anodic Limit (V)Electrochemical Stability Window (ESW) (V)Temperature (K)
1-Butyl-1-methylpyrrolidiniumTFSI-3.22.86.0288.15
1-Ethyl-3-methylimidazoliumTFSI-2.42.34.7288.15
N-Butyl-N-methylpiperidiniumTFSI-3.22.75.9288.15
1-Methyl-1-propylpiperidiniumTFSI-3.22.75.9288.15
N-Tributyl-N-methylammoniumTFSI-3.12.75.8288.15

Note: The data presented is based on a study of 22 commercially available hydrophobic ionic liquids. The electrochemical stability window was measured at different temperatures. nih.govresearchgate.net

The continued investigation into 1,1-diethyl-2,6-dimethylpiperidinium-based electrolytes and the systematic characterization of their electrochemical properties are crucial steps toward the development of next-generation energy storage devices with enhanced safety and performance.

Research on Derivatives and Stereoisomers of Piperidinium, 1,1 Diethyl 2,6 Dimethyl

Studies of cis- and trans-Stereoisomers and Their Stereochemical Influences on Reactivity and Properties

The spatial arrangement of the methyl groups on the piperidinium (B107235) ring, leading to cis- and trans- stereoisomers, profoundly influences the compound's physical properties and reactivity. While detailed studies specifically on 1,1-diethyl-2,6-dimethyl- piperidinium are limited, extensive research on closely related N,N-dialkyl-dimethylpiperidinium cations serves as a valuable proxy. These studies often focus on their role as organic structure-directing agents (OSDAs) in the synthesis of zeolites, where the shape and geometry of the OSDA molecule are critical.

In disubstituted cyclohexane (B81311) systems, which the piperidinium ring mimics, cis isomers have both substituents on the same side of the ring's plane, while trans isomers have them on opposite sides. mvpsvktcollege.ac.inyoutube.com This fundamental difference leads to distinct molecular shapes. The cis isomer typically results in one substituent being in an axial position and the other equatorial, whereas the trans isomer can exist in a diequatorial or a diaxial conformation, with the diequatorial form being significantly more stable. youtube.com

This stereochemical difference has a direct impact on reactivity and properties. For example, in the synthesis of zeolites using N,N-dimethyl-3,5-dimethylpiperidinium cations, the ratio of cis to trans isomers can alter the crystallization kinetics and even the final zeolite structure formed. rsc.org Research has shown that increasing the proportion of the trans isomer can accelerate zeolite crystallization by up to 30%. rsc.org This is because the trans isomer may bind more strongly to the precursor materials, facilitating the dissolution and reorganization process that leads to the final crystalline product. rsc.org

Furthermore, the specific geometry of each isomer can direct the formation of different zeolite framework topologies. Studies on N,N-diethyldecahydroquinolinium, another related bicyclic OSDA, demonstrated that the cis isomer led to the formation of four distinct framework structures, while the trans isomer yielded completely different cage-based zeolites. This highlights the critical role of stereochemistry in dictating the outcome of crystallization processes.

Table 1: Influence of Stereoisomerism on Zeolite Synthesis (Based on Analog Compounds)

Stereoisomer Feature Observed Influence on Properties/Reactivity
Molecular Shape The distinct three-dimensional shapes of cis and trans isomers interact differently with silicate (B1173343) precursors, directing the formation of specific zeolite pore structures and topologies.
Binding Affinity The trans isomer of N,N-dimethyl-3,5-dimethylpiperidinium has been shown to bind more strongly to zeolite precursor materials (FAU-type) than the cis isomer. rsc.org
Crystallization Kinetics An increased concentration of the trans isomer in the synthesis mixture can significantly accelerate the rate of zeolite formation. rsc.org

| Selective Incorporation | During crystallization, the trans isomer is often selectively incorporated into the final zeolite product over the cis isomer. rsc.org |

Investigations of N,N-dialkyl-2,6-dimethylpiperidinium Derivatives and Their Specific Features

N,N-dialkyl-2,6-dimethylpiperidinium derivatives are a class of quaternary ammonium (B1175870) salts characterized by a piperidine (B6355638) ring with methyl groups at the 2 and 6 positions and two alkyl groups attached to the nitrogen atom. The specific compound, Piperidinium, 1,1-diethyl-2,6-dimethyl-, falls into this category. The presence of the 2,6-dimethyl groups provides steric hindrance around the nitrogen atom, which influences the stability and reactivity of these compounds.

A key feature of these derivatives is their chemical stability. The bulky substituents on the piperidinium ring can protect the quaternary ammonium center from nucleophilic attack, enhancing thermal and chemical robustness. This stability is a desirable trait in applications such as anion exchange membranes (AEMs) for fuel cells, where related N,N-dimethylpiperidinium cations have been incorporated into polymer backbones. These materials exhibit high thermal stability (up to ~250 °C) and significant alkaline stability.

The synthesis of these derivatives can be achieved through various methods. One common approach is the reductive amination cyclization (RAC) of 1,5-diketones using an appropriate alkylammonium formate. researchgate.net For N,N-diethyl-2,6-cis-dimethylpiperidinium iodide, the synthesis involves the quaternization of N-ethyl-2,6-cis-dimethylpiperidine with ethyl iodide.

Specific Features of N,N-dialkyl-2,6-dimethylpiperidinium Derivatives:

Steric Shielding: The methyl groups at the C2 and C6 positions sterically hinder the nitrogen center, contributing to the molecule's stability.

Tunable Lipophilicity: The nature of the N-alkyl groups (e.g., methyl, ethyl, propyl) allows for the tuning of the cation's lipophilicity, which is crucial for its interaction with different solvents and its function in applications like phase-transfer catalysis.

Conformational Rigidity: The piperidine ring exists predominantly in a chair conformation, which provides a relatively rigid scaffold. researchgate.net

Ionic Nature: As quaternary ammonium salts, these compounds are ionic and can be used as electrolytes or as components in ionic liquids.

Structure-Activity Relationship (SAR) Studies in Related Piperidinium Compounds

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity or chemical properties. mdpi.com For piperidine-based compounds, SAR studies are crucial for designing molecules with specific functions, from pharmaceuticals to materials science. The biological properties of piperidines are highly dependent on the type and location of substituents on the heterocyclic ring. researchgate.net

Key structural elements of N,N-dialkyl-2,6-dimethylpiperidinium that are typically varied in SAR studies include:

Substituents on the Piperidine Ring: The number, position, and stereochemistry of substituents (like the 2,6-dimethyl groups) are critical. The presence of methyl groups in certain positions on the piperidine ring has been shown to be important for the anticancer properties of some sulfonamide derivatives. ajchem-a.com

Alkyl Groups on the Nitrogen Atom: The size and nature of the N-alkyl groups (e.g., diethyl vs. dimethyl) affect the steric bulk and lipophilicity of the cation. In studies of 1-alkylpiperidine N-oxides, the length of the alkyl chain was found to positively correlate with cytotoxic activity, with an optimal length of 12-15 carbon atoms for the tested application.

The Counter-ion: In its solid salt form, the nature of the counter-ion (e.g., iodide, bromide, hydroxide) can influence solubility and other physical properties.

SAR studies on related piperidine derivatives have shown that introducing apolar moieties, such as aryl or benzyl (B1604629) rings, can lead to more active compounds in certain biological assays. frontiersin.org Conversely, the introduction of more polar substituents often results in reduced activity. frontiersin.org This indicates that lipophilicity and molecular shape are key drivers of activity. The piperidine ring itself is often considered a valuable structural component in active compounds due to its ability to present substituents in well-defined three-dimensional orientations. ajchem-a.com

Table 2: General Structure-Activity Relationships in Piperidine Derivatives

Structural Modification General Effect on Activity/Properties Example Context
Increase N-Alkyl Chain Length Increases lipophilicity; can increase cytotoxic activity up to an optimal length. Anticancer agent studies.
Introduce Apolar Groups (e.g., aryl, benzyl) Often increases biological activity by enhancing binding to hydrophobic pockets in target proteins. frontiersin.org Development of inhibitors for various enzymes and receptors. frontiersin.orgnih.gov
Introduce Polar Groups (e.g., hydroxyl, imidazole) Generally decreases activity in systems where lipophilicity is key for transport or binding. frontiersin.org Drug discovery for various targets.
Vary Ring Substituent Position (e.g., 3- vs. 4-position) Can significantly alter biological activity by changing the orientation of functional groups. ajchem-a.com Anticancer sulfonamides. ajchem-a.com

| Control Stereochemistry (cis vs. trans) | Affects molecular shape, which can dramatically alter binding affinity and reactivity. | Organic Structure-Directing Agents (OSDAs) in materials synthesis. |

Future Research Directions for Piperidinium, 1,1 Diethyl 2,6 Dimethyl

Exploration of Novel and Efficient Synthetic Pathways

The development of novel and efficient synthetic pathways for Piperidinium (B107235), 1,1-diethyl-2,6-dimethyl- is crucial for its widespread application. Current synthetic methods for similar piperidinium salts often involve the quaternization of the corresponding piperidine (B6355638) derivative. For instance, the synthesis of 1-alkyl-1-methylpiperidinium bromides has been achieved through the SN2 reaction of 1-methylpiperidine (B42303) with alkyl bromides in a polar solvent like acetone. acs.org Future research could focus on optimizing this approach for Piperidinium, 1,1-diethyl-2,6-dimethyl- by exploring various solvents, reaction temperatures, and leaving groups to improve yield and purity.

Furthermore, one-pot synthesis methods, which combine multiple reaction steps into a single process, could offer a more efficient and cost-effective route. researchgate.net The exploration of greener synthetic routes, utilizing bio-based starting materials and environmentally benign solvents, is another promising avenue. For example, the Biginelli reaction, a one-pot synthesis for dihydropyrimidinones, demonstrates the potential for complex molecule synthesis in a single step. researchgate.net Adapting such methodologies could lead to more sustainable production of Piperidinium, 1,1-diethyl-2,6-dimethyl-.

Synthetic StrategyPotential AdvantagesKey Research Focus
Optimized Quaternization Higher yield, improved puritySolvent screening, temperature optimization, alternative leaving groups
One-Pot Synthesis Increased efficiency, reduced wasteDevelopment of multi-component reaction pathways
Green Chemistry Approaches Sustainability, reduced environmental impactUse of bio-based precursors, green solvents, and catalysts

Development of Advanced In-situ Spectroscopic and Microscopic Characterization Techniques

A thorough understanding of the structure-property relationships of Piperidinium, 1,1-diethyl-2,6-dimethyl- is essential for its targeted application. While standard characterization techniques provide valuable information, the development of advanced in-situ methods is critical for probing the compound's behavior under operational conditions.

A comprehensive review of characterization techniques for imidazolium-based ionic liquids highlights the utility of various spectrochemical and thermal analysis methods. researchgate.net These can be readily applied to piperidinium-based systems.

Table of Characterization Techniques:

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Structural elucidation, purity assessment researchgate.netnih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups, molecular interactions researchgate.netnih.gov
Thermogravimetric Analysis (TGA) Thermal stability, decomposition temperature acs.orgacs.org
Differential Scanning Calorimetry (DSC) Phase transitions (melting point, glass transition) acs.orgacs.org
X-ray Diffraction (XRD) Crystalline structure researchgate.net

Future research should focus on employing in-situ spectroscopic and microscopic techniques to monitor dynamic processes. For example, in-situ FTIR and Raman spectroscopy can provide insights into reaction intermediates and mechanisms when the piperidinium salt is used as a catalyst or electrolyte. researchgate.net These techniques allow for the study of catalytic systems under actual reaction conditions, providing a deeper understanding of active sites and reaction pathways. researchgate.net

High-Throughput Computational Screening and Rational Design for Targeted Applications

The vast number of possible ionic liquids makes experimental screening for specific applications a time-consuming and resource-intensive process. rsc.org High-throughput computational screening, employing methods like machine learning and density functional theory (DFT), offers a powerful tool for the rational design of ionic liquids with desired properties. nih.govrsc.orgresearchgate.net

Large-scale chemical language models are being developed to predict key physicochemical and thermodynamic properties of ionic liquids, enabling the efficient screening of millions of candidates. rsc.org This approach can be applied to Piperidinium, 1,1-diethyl-2,6-dimethyl- to predict its properties and identify potential applications. For instance, computational screening can be used to identify ionic liquids with high conductivity and low viscosity for applications in redox flow batteries. nih.gov

Table of Computational Screening Parameters:

PropertyRelevance to ApplicationComputational Method
Viscosity Electrolyte performance, mass transport ornl.govMachine Learning Models, QSPR ornl.gov
Conductivity Electrolyte efficiency, energy storage nih.govMachine Learning Models, DFT nih.govchemrxiv.org
Thermal Stability Operational temperature range researchgate.netMachine Learning Models
Toxicity Environmental impact, biocompatibility researchgate.netresearchgate.netMachine Learning Models

By leveraging these computational tools, researchers can rationally design derivatives of Piperidinium, 1,1-diethyl-2,6-dimethyl- with tailored properties for specific applications, accelerating the discovery of novel and high-performing materials.

Design of Tailored Catalytic Systems with Enhanced Selectivity and Efficiency

Ionic liquids, including those based on piperidinium, are promising candidates for use as catalysts and catalyst supports due to their unique properties, such as low vapor pressure, high thermal stability, and tunable solubility. Future research should focus on designing tailored catalytic systems incorporating Piperidinium, 1,1-diethyl-2,6-dimethyl- for enhanced selectivity and efficiency.

The integration of high-throughput preparation of ionic liquids with in-situ screening of their catalytic performance can facilitate the rapid discovery of optimal catalysts for specific reactions. rsc.org For instance, this approach has been used to identify multifunctional ionic liquids that act as the solvent, catalyst, and separating assistant simultaneously. rsc.org

The role of the piperidinium cation as a structure-directing agent in the synthesis of zeolites highlights its potential in controlling the formation of specific catalytic structures. google.com By modifying the structure of Piperidinium, 1,1-diethyl-2,6-dimethyl-, it may be possible to direct the synthesis of novel zeolites with unique pore structures and catalytic activities.

Optimization for Next-Generation Energy Conversion and Storage Technologies

The demand for advanced energy storage solutions has spurred research into novel electrolyte materials. Ionic liquids are being investigated as safer and more efficient alternatives to conventional organic electrolytes in batteries and supercapacitors. researchgate.net Piperidinium, 1,1-diethyl-2,6-dimethyl-, with its potential for high ionic conductivity and a wide electrochemical window, is a promising candidate for such applications.

Future research should focus on optimizing the properties of this piperidinium salt for use in next-generation energy conversion and storage technologies. This includes enhancing its ionic conductivity, reducing its viscosity, and improving its long-term stability in electrochemical devices. Computational screening can play a crucial role in identifying optimal anion pairings and structural modifications to the piperidinium cation to achieve these goals. nih.gov

Furthermore, the development of a fully automated high-throughput screening platform for assessing the ionic conductivity of ionic liquids can accelerate the identification of promising candidates for energy applications. chemrxiv.org By employing such platforms, researchers can efficiently screen derivatives of Piperidinium, 1,1-diethyl-2,6-dimethyl- and their mixtures with solvents to identify electrolyte formulations with enhanced performance. chemrxiv.org

Q & A

Q. What role does this compound play as an organic structure-directing agent (OSDA) in zeolite synthesis?

  • Methodological Answer : As an N-OSDA, it templates microporous frameworks (e.g., AEI-type zeolites) under hydrothermal conditions. Key parameters include pH (10–12), temperature (150–180°C), and Si/Al ratios. Comparative studies with phosphonium-based OSDAs (P-OSDA) reveal differences in pore geometry and stability .

Advanced Research Questions

Q. How do substituent variations (e.g., ethyl vs. methyl groups) impact its efficacy as an OSDA?

  • Methodological Answer : Systematic substitution studies (e.g., replacing diethyl with dimethyl groups) paired with X-ray diffraction (XRD) and BET surface area analysis reveal steric and electronic effects on zeolite crystallinity. Computational modeling (e.g., density functional theory) can predict template-framework interactions .

Q. What methodologies assess the alkaline stability of this compound in anion exchange membranes (AEMs)?

  • Methodological Answer : Accelerated aging tests in 1–2 M KOH at 60–80°C for 500–1000 hours, monitored via:
  • 1H^1H NMR to track degradation (e.g., Hofmann elimination).
  • Conductivity measurements (e.g., electrochemical impedance spectroscopy) to evaluate hydroxide ion mobility retention .

Q. How do hydrogen-bonding interactions influence its physicochemical properties in ionic liquid systems?

  • Methodological Answer : Combine experimental (e.g., Raman spectroscopy) and computational approaches (molecular dynamics simulations) to map intermolecular H-bond networks. Topological analysis (e.g., QTAIM) quantifies interaction strengths, correlating with thermal stability and viscosity .

Q. What are the challenges in reconciling conflicting data on its hydrolytic stability under varying pH conditions?

  • Methodological Answer : Contradictions may arise from solvent polarity or counterion effects (e.g., hydroxide vs. chloride). Design controlled experiments with standardized buffers (pH 7–14) and characterize degradation products via LC-MS. Statistical tools (e.g., ANOVA) identify significant variables .

Comparative and Mechanistic Questions

Q. How does this compound compare to 1,1,3,5-tetramethylpiperidinium hydroxide in OSDA applications?

  • Methodological Answer : Perform side-by-side zeolite syntheses under identical conditions. Analyze framework topology (XRD) and stability (steam resistance at 800°C). The bulkier tetramethyl derivative may reduce template mobility, favoring smaller pores .

Q. What mechanistic insights explain its role in suppressing racemization in peptide synthesis?

  • Methodological Answer : As a sterically hindered base, it minimizes urethane formation during mixed anhydride reactions. Kinetic studies (e.g., chiral HPLC monitoring) quantify enantiomeric excess, while DFT calculations model transition states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.